molecular formula C10H20O3S B14236657 Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester CAS No. 617673-82-2

Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester

Cat. No.: B14236657
CAS No.: 617673-82-2
M. Wt: 220.33 g/mol
InChI Key: GWSOYCBOZHTEPI-UHFFFAOYSA-N
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Description

Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester is an organic compound with the molecular formula C10H20O3S and a molecular weight of 220.33 . This compound is known for its unique structure, which includes a butanoic acid backbone with a hydroxy group, a methylthio group, and a 3-methylbutyl ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester exerts its effects involves interactions with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The methylthio group can influence the compound’s lipophilicity and its ability to cross cell membranes. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester is unique due to the presence of both a hydroxy group and a methylthio group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

617673-82-2

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

3-methylbutyl 2-hydroxy-4-methylsulfanylbutanoate

InChI

InChI=1S/C10H20O3S/c1-8(2)4-6-13-10(12)9(11)5-7-14-3/h8-9,11H,4-7H2,1-3H3

InChI Key

GWSOYCBOZHTEPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(CCSC)O

Origin of Product

United States

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